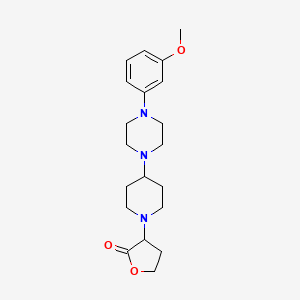
3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Bacterial Persister Eradication
A study by Kim et al. (2011) found that a compound similar to 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one, named C10, selectively kills bacterial persisters. These persisters are tolerant to antibiotic treatment but do not affect normal antibiotic-sensitive cells. C10 led these persisters to antibiotic-induced cell death by causing their reversion to antibiotic-sensitive cells. This work represents a novel approach in the eradication of bacterial persisters using a single chemical compound.
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel derivatives, including ones structurally related to the mentioned compound, to evaluate their antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms, highlighting the potential of these derivatives in antimicrobial applications [Bektaş et al., 2007].
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, some of which included a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds displayed strong antiarrhythmic and antihypertensive activities, suggesting their potential in treating cardiovascular conditions [Malawska et al., 2002].
Cytotoxic/Anticancer and CA Inhibitory Effects
Gul et al. (2019) synthesized new Mannich bases with piperazines, one of which is structurally related to the compound . These compounds were evaluated for their cytotoxic/anticancer and CA inhibitory effects. Some compounds showed high potency selectivity expression (PSE) values and low Ki values in CA inhibition experiments, indicating their potential in cancer therapy and enzyme inhibition [Gul et al., 2019].
Synthesis and Crystal Structure Analysis
Several studies focused on the synthesis and crystal structure analysis of compounds structurally related to this compound. For instance, Ullah and Altaf (2014) performed X-ray diffraction studies on structurally related compounds to understand their molecular and crystal structure [Ullah & Altaf, 2014].
Biological Evaluation and Docking Analysis
Penjisevic et al. (2016) synthesized and biologically evaluated a series of novel substituted piperidines and (2-methoxyphenyl)piperazines. Their study pointed out several compounds with high affinity for the dopamine D2 receptor, providing insights into their structure-to-activity relationship [Penjisevic et al., 2016].
Eigenschaften
IUPAC Name |
3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-25-18-4-2-3-17(15-18)22-12-10-21(11-13-22)16-5-8-23(9-6-16)19-7-14-26-20(19)24/h2-4,15-16,19H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQYDQFXDKELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
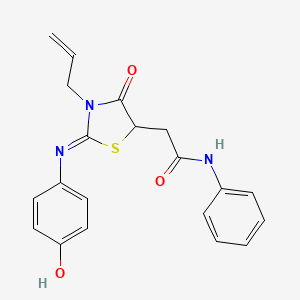
![N'-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2755447.png)

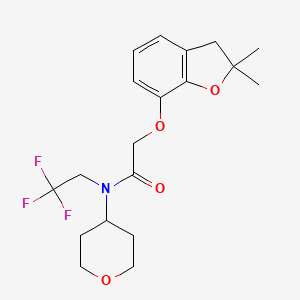
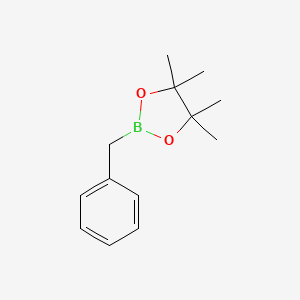
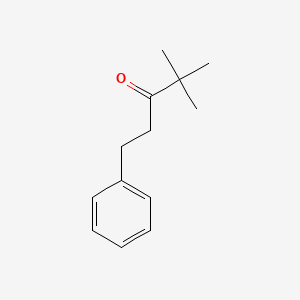
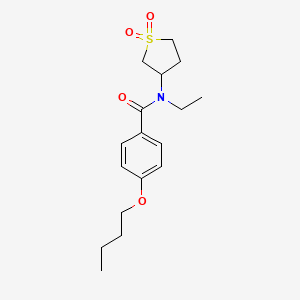
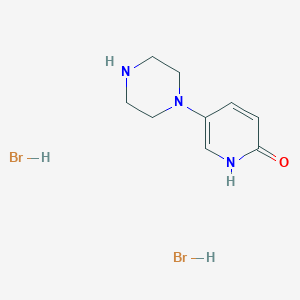
![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)
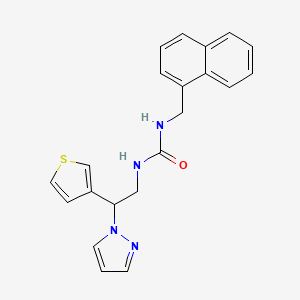
![1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2755463.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)
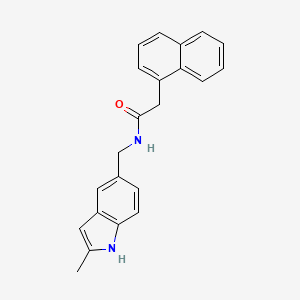
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)
